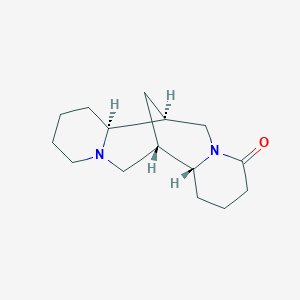

(+)-Lupanine

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Traditional Aqueous-Alkaline Extraction from Lupinus albus Seeds

The most established method for lupanine isolation involves aqueous-alkaline extraction from untreated Lupinus albus seeds. This process, detailed in patent EP2808326A1, employs a three-step protocol: hydrothermal treatment, alkaline basification, and solvent extraction.

Hydrothermal Treatment : Seeds are heated in water at 80–120°C for 15–20 hours, facilitating the release of alkaloids from plant matrices. Elevated temperatures (>100°C) in pressurized vessels enhance extraction efficiency by disrupting cellular structures.

Alkaline Basification : The aqueous extract is adjusted to pH >12 using NaOH or KOH, converting lupanine into its free base form for improved solubility in organic solvents. Filtration through Celite® removes particulate matter, preventing emulsification during subsequent steps.

Solvent Extraction : Diethyl ether (Et₂O) is the preferred solvent due to its low polarity and high selectivity for lupanine. A 1:1 organic-to-aqueous phase ratio achieves 97.1% purity in the crude extract, with a 29% yield of D-(+)-lupanine after purification. This method reduces solvent consumption to 600 mL Et₂O per 100 g seeds, a significant improvement over earlier protocols requiring 2000 mL/g.

Comparative Analysis of Solvent Systems

Traditional methods relied heavily on halogenated solvents like dichloromethane (DCM), but environmental concerns have driven shifts toward Et₂O and ethyl acetate (EtOAc). The patent process avoids DCM entirely, while the ACS-reported nanofiltration (NF) strategy concentrates lupanine from lupin wastewater using ethyl acetate, achieving 78.4% purity post-extraction.

| Parameter | Traditional (DCM) | Patent (Et₂O) | ACS Method (EtOAc) |

|---|---|---|---|

| Solvent Volume/100 g | 2000 mL | 600 mL | 2000 mL |

| Purity (%) | 84–90 | 97.1 | 78.4 |

| Yield (%) | 65–75 | 29–30 | 95.4 |

Table 1: Solvent efficiency and output metrics across extraction methods.

Enantiomer Separation of Racemic Lupanine

Chiral Resolution Using Tartaric Acid

Racemic lupanine undergoes enantiomeric separation via diastereomeric salt formation with tartaric acid. The patented method involves:

-

Dissolving rac-lupanine in ethanol (EtOH).

-

Adding D-(-)-tartaric acid (0.78 equivalents) to precipitate D-(+)-lupanine tartrate.

-

Basifying the salt with KOH (pH >12) and extracting with Et₂O to isolate D-(+)-lupanine (99.0% ee, 29% yield).

The mother liquor is reprocessed with L-(+)-tartaric acid to recover L-(-)-lupanine at 99.5% ee and 30% yield. Critical to success is the dropwise addition of lupanine to tartaric acid, which prevents kinetic resolution artifacts.

Column Chromatography for Final Purification

Post-extraction lupanine is purified via silica gel chromatography using ethyl acetate with 5% triethylamine (TEA). This solvent system mitigates peak tailing caused by lupanine’s basic nitrogen atoms, achieving >99% purity.

Green Chemistry Approaches to Lupanine Purification

Nanofiltration (NF) and Solvent Extraction (SE)

A 2022 ACS study demonstrated a sustainable workflow combining NF and SE to recover lupanine from lupin bean wastewater. NF membranes (300–500 Da MWCO) concentrate lupanine 5-fold, reducing solvent demand in subsequent EtOAc extraction. This step alone achieves 78.4% purity but requires polishing for pharmaceutical-grade output.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Synthesized MIPs using itaconic acid (bio-based monomer) and ethylene glycol dimethacrylate (cross-linker) selectively bind lupanine from NF-SE concentrates. Post-MIP treatment elevates purity to 88% with 82% recovery, outperforming XAD-16 resin chromatography (78.4% purity).

| Method | Purity (%) | Yield (%) |

|---|---|---|

| NF + SE | 78.4 | 95.4 |

| NF + SE + MIP-1 | 88.0 | 78.3 |

| NF + CC (XAD-16) + SE | 78.4 | 74.4 |

Table 2: Performance of MIP-based vs. resin-based purification.

Chemical Synthesis and Derivatization

Reduction to Sparteine

Lupanine serves as a precursor to sparteine via NaBH₄/I₂ reduction. Optimal conditions use 1.5–2.5 equivalents NaBH₄ in diethyl ether or THF, achieving near-quantitative conversion. The reaction proceeds via iodide-intermediate formation, followed by borohydride-mediated hydride transfer.

Comparative Analysis of Preparation Methods

Environmental and Economic Considerations

The patent’s Et₂O-based method minimizes halogenated solvent use but requires energy-intensive column chromatography. In contrast, the ACS NF-MIP approach reduces organic solvent consumption by 40% but incurs higher upfront costs for membrane and polymer synthesis.

Analyse Chemischer Reaktionen

Lupanin unterliegt verschiedenen Reaktionen:

Oxidation: Es kann oxidiert werden, um Lupanin-N-Oxid zu bilden.

Reduktion: Die Reduktion der Doppelbindung ergibt 13-Hydroxylupanin.

Substitution: Alkylierungen und Acylierungen treten am Stickstoffatom auf.

Häufige Reagenzien und Bedingungen:

Reduktion: Natriumborhydrid (NaBH).

Oxidation: Wasserstoffperoxid (HO).

Substitution: Alkylhalogenide oder Acylchloride.

Hauptprodukte:

Lupanin-N-Oxid: Bildet sich während der Oxidation.

13-Hydroxylupanin: Ergebnis der Reduktion.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antidiabetic Effects

Lupanine has shown significant potential in managing diabetes. Research indicates that it can improve glucose homeostasis and enhance insulin secretion under hyperglycemic conditions. A study demonstrated that administering lupanine at a dose of 20 mg/kg body weight (BW) significantly reduced glycemia in diabetic rats without causing hypoglycemia. This effect is attributed to the blockade of K_ATP channels and stimulation of insulin secretion from pancreatic β-cells .

Table 1: Effects of Lupanine on Glycemic Control

| Treatment Group | Pre-Treatment Glucose (mg/dL) | Post-Treatment Glucose (mg/dL) | Change (%) |

|---|---|---|---|

| T2D Control | 564.6 ± 29.4 | 352.4 ± 54.7 | -37.5 |

| T2D with Lupanine (20 mg/kg BW) | 564.6 ± 29.4 | 299.0 ± 50.9 | -47.0 |

| Metformin + Glibenclamide | 299.0 ± 50.9 | 227.0 ± 19.2 | -24.0 |

This data illustrates that lupanine not only lowers blood glucose levels but also outperforms traditional treatments like Metformin and Glibenclamide in specific contexts .

1.2 Cardiovascular Health

Research has also indicated that lupanine may have cardioprotective properties by improving lipid profiles in diabetic models. In studies, lupanine treatment resulted in significant reductions in triglycerides, suggesting its potential role in cardiovascular health management .

Agricultural Applications

2.1 Pest Resistance

Lupanine has been explored for its insecticidal properties, particularly against pests affecting crops like lupins and other legumes. Its application as a natural pesticide can reduce reliance on synthetic chemicals, promoting sustainable agriculture practices.

2.2 Soil Improvement

In addition to pest resistance, lupins are known for their ability to fix nitrogen in the soil, enhancing soil fertility and structure. The presence of lupanine contributes to this process, making lupins valuable in crop rotation systems .

Nutritional Applications

3.1 Protein Source

Lupin seeds are rich in protein and have been recognized as a valuable alternative protein source for human consumption and animal feed. Lupanine's presence in these seeds can enhance their nutritional profile, although it must be processed to reduce toxicity levels before consumption.

3.2 Functional Food Ingredient

Due to its bioactive properties, lupanine is being investigated as a functional food ingredient that could contribute to health benefits such as improved metabolic health and reduced risk of chronic diseases .

Toxicological Considerations

While lupanine offers numerous benefits, it is essential to consider its toxicity at certain concentrations, particularly for non-target organisms and humans if consumed improperly processed . Studies have indicated that while lupanine is less toxic than related alkaloids like sparteine, it still requires careful handling.

Case Studies

Case Study 1: Lupanine in Diabetes Management

A study involving streptozotocin-induced diabetic rats assessed the effects of lupanine on glycemic control over a week-long treatment period. The results showed significant improvements in glucose tolerance and insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .

Case Study 2: Agricultural Benefits of Lupins

Research conducted on the use of lupins as cover crops demonstrated their effectiveness in improving soil nitrogen levels while simultaneously suppressing weed growth due to the allelopathic effects of lupanine . This dual benefit supports sustainable farming practices.

Wirkmechanismus

Lupanine’s effects involve:

Acetylcholinesterase Inhibition: It acts as a mild inhibitor of this enzyme.

Acetylcholine Receptors: It modulates these receptors.

Vergleich Mit ähnlichen Verbindungen

Lupanin zeigt im Vergleich zu anderen Chinolizidin-Alkaloiden wie Spartein eine geringere Toxizität. Seine minimale tödliche Dosis beträgt etwa 85 % der von d-Lupanin und 90 % der von Spartein .

Biologische Aktivität

Lupanine is a quinolizidine alkaloid predominantly found in various species of the lupin plant, particularly Lupinus albus and Lupinus angustifolius. This compound has garnered attention due to its diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of lupanine through detailed research findings, case studies, and data tables.

Lupanine exhibits a complex structure that allows it to interact with various biological systems. Its pharmacological properties are attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. Notably, lupanine has been shown to act as a K_ATP channel blocker, which enhances insulin secretion under hyperglycemic conditions, making it a potential candidate for diabetes management .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of lupanine, particularly when combined with other compounds. For instance, a study involving diabetic rats demonstrated that a combination of gamma conglutin and lupanine significantly reduced glycemia and lipid levels. The effective dose was determined to be 20 mg/kg of lupanine, which was well below its lethal dose (LD50) of 1464 mg/kg .

Table 1: Effects of Lupanine on Biochemical Parameters in Diabetic Rats

| Parameter | Control (Untreated) | Lupanine Treatment (20 mg/kg) |

|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 30 | 150 ± 20 |

| Serum Lipids (mg/dL) | 180 ± 25 | 120 ± 15 |

| Body Weight (g) | 250 ± 5 | 230 ± 5 |

Antimicrobial Activity

Lupanine has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that lupanine can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibiting fungicidal activity against Aspergillus niger .

Table 2: Antimicrobial Efficacy of Lupanine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Aspergillus niger | 30 µg/mL |

Neuroprotective Effects

Research has indicated that lupanine may possess neuroprotective properties. A comparative study showed that lupanine had a weaker sedative effect compared to sparteine, suggesting its potential for therapeutic use in neurological disorders without significant sedation .

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats treated with lupanine over seven days, significant improvements were observed in blood glucose levels and overall metabolic health. The treatment group exhibited reduced body weight loss compared to untreated controls, indicating a positive impact on metabolic regulation .

- Antimicrobial Efficacy : A study focusing on the antibacterial effects of lupanine demonstrated its effectiveness against several bacterial strains. The results indicated that lupanine could be developed into a natural antimicrobial agent for food preservation or clinical applications .

Q & A

Q. What are the primary structural features of lupanine that influence its pharmacological activity?

Lupanine is a tetracyclic quinolizidine alkaloid with a δ-lactam structure derived from sparteine . Key features include its tertiary amine group and ketonic modification at the 2-position, which enhance its binding affinity for nicotinic acetylcholine receptors (nAChRs) compared to muscarinic receptors (Ki = 500 nM vs. 11,000 nM) . Methodologically, structural analysis employs techniques like NMR spectroscopy and X-ray crystallography to correlate functional groups with receptor interaction .

Q. How should researchers select appropriate in vitro models to study lupanine's neuropharmacological effects?

SH-SY5Y neuroblastoma cells are widely used due to their expression of nAChRs. Studies measure agonist/desensitization effects via calcium flux assays, with lupanine showing EC50 = 10.7 μM and DC50 = 28.2 μM . Ensure cell lines are validated for receptor subtype expression (e.g., α4β2 or α7 nAChRs) using qPCR or immunoblotting.

Q. What methodological approaches are used to investigate lupanine's receptor binding mechanisms?

Radioligand displacement assays (e.g., using [³H]-epibatidine for nAChRs) quantify binding affinity (Ki). Electrophysiological patch-clamp techniques assess functional modulation of ion channels . For muscarinic receptor studies, use [³H]-quinuclidinyl benzilate (QNB) to confirm weak interactions .

Q. How is lupanine biosynthesized in Lupinus species, and what techniques identify key enzymatic pathways?

Isotope labeling (e.g., ¹⁵N or ²H) tracks precursor incorporation in Lupinus seedlings. Genetic approaches (RNA-seq) identify candidate genes like lysine decarboxylase and quinolizidine alkaloid-modifying enzymes . Comparative metabolomics of wild-type and mutant plants can validate pathway steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for lupanine across studies?

Discrepancies in Ki values (e.g., nAChR affinity) may arise from receptor subtype specificity or assay conditions (e.g., pH, temperature). Replicate experiments using standardized protocols (e.g., uniform cell lines, ligand concentrations) and validate findings with orthogonal methods like functional assays .

Q. What experimental design considerations are critical for in vivo studies of lupanine's cardiovascular effects?

Use species-specific models: mice for toxicity (LD50 = 175–700 mg/kg orally) and cats/dogs for hemodynamic responses (e.g., 1–7.5 mg/kg IV for hypertension modulation) . Control for interspecies differences in metabolism by co-administering CYP450 inhibitors. Measure plasma levels via LC-MS to correlate pharmacokinetics with effects .

Q. How can researchers ensure reproducibility in lupanine's reported antimicrobial and sedative activities?

Standardize plant extraction protocols (e.g., solvent polarity, drying methods) to minimize alkaloid variability. Use broth microdilution assays (MIC) for antimicrobial activity and open-field or elevated plus-maze tests for sedative effects in mice . Report purity (>95% by HPLC) and storage conditions (-20°C in inert gas) to prevent degradation .

Q. What strategies address lupanine's multi-target effects (e.g., nAChR, KATP channels) in glucose homeostasis studies?

Employ siRNA knockdown or CRISPR-Cas9 to isolate receptor contributions in pancreatic β-cells. For KATP channel modulation, use perforated-patch clamp with diazoxide (opener) and glibenclamide (blocker) as controls . Multi-omics integration (transcriptomics + metabolomics) can disentangle pathway crosstalk .

Q. How can molecular modeling elucidate lupanine's interactions with nAChRs?

Docking simulations (AutoDock Vina) using nAChR crystal structures (PDB: 2BG9) identify key binding residues (e.g., TrpB). Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis (e.g., TrpB→Ala) and electrophysiology .

Q. What pharmacokinetic challenges arise in optimizing lupanine's bioavailability, and how are they addressed?

Low oral bioavailability (<20%) due to first-pass metabolism. Nanoformulations (liposomes) or pro-drugs (e.g., ester derivatives) enhance absorption. In vivo, compare IV vs. oral administration in rodents, using bile duct cannulation to study enterohepatic recirculation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.